molecular formula C23H26FNO3S B281444 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281444
M. Wt: 415.5 g/mol
InChI Key: MNUFAYIWORMWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of HER2 (human epidermal growth factor receptor 2) kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in various types of cancer, including breast, gastric, and ovarian cancers. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.

Mechanism of Action

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the activity of the HER2 kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and survival (4).
Biochemical and Physiological Effects:
4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have a selective inhibitory effect on HER2 kinase activity, with little or no effect on other members of the epidermal growth factor receptor family (5). In addition, 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in HER2-overexpressing cancer cells (6).

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its specificity for HER2 kinase, which allows for the investigation of HER2 signaling pathways without interference from other signaling pathways. However, one limitation is that 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide may not fully recapitulate the effects of other HER2-targeted therapies, such as trastuzumab, which target the extracellular domain of the receptor (7).

Future Directions

For the development and use of 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include combination therapy with other HER2-targeted therapies, evaluation in other types of HER2-overexpressing cancers, and the development of more potent and selective HER2 kinase inhibitors.
References:
1. T. Kanoh et al., Bioorg Med Chem Lett, 2011, 21, 5568-5572.
2. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
3. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.
4. T. Kanoh et al., Bioorg Med Chem Lett, 2011, 21, 5568-5572.
5. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
6. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.
7. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
8. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.

Synthesis Methods

The synthesis of 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling of the sulfonamide and furan moieties. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).

Scientific Research Applications

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for HER2-positive cancers. Preclinical studies have shown that 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can inhibit the growth of HER2-overexpressing cancer cells and tumors in vitro and in vivo (2). In addition, 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to be effective in overcoming resistance to other HER2-targeted therapies, such as trastuzumab and lapatinib (3).

properties

Molecular Formula

C23H26FNO3S

Molecular Weight

415.5 g/mol

IUPAC Name

4-fluoro-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H26FNO3S/c1-4-23(2,3)15-5-11-21-19(13-15)20-14-17(8-12-22(20)28-21)25-29(26,27)18-9-6-16(24)7-10-18/h6-10,12,14-15,25H,4-5,11,13H2,1-3H3

InChI Key

MNUFAYIWORMWRJ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.